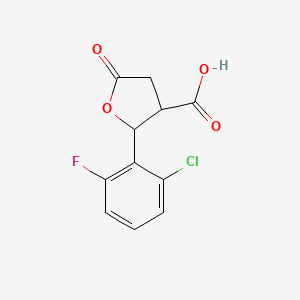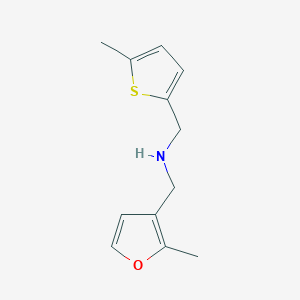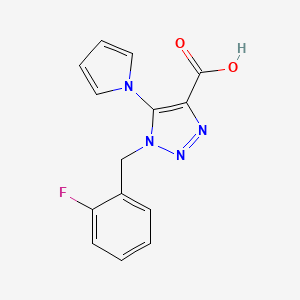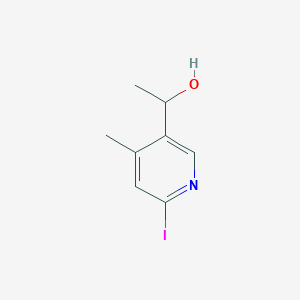
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one is a fluorinated piperidine derivative. This compound is known for its unique structural features, which include two fluorine atoms and four methyl groups attached to a piperidine ring. The presence of fluorine atoms often imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one typically involves the introduction of fluorine atoms into a piperidine ring. One common method involves the reaction of 2,2,6,6-tetramethylpiperidin-4-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, fluorinated compounds are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidin-4-one: Lacks the fluorine atoms, resulting in different chemical and physical properties.
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The presence of fluorine atoms in 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one imparts unique properties such as increased lipophilicity, metabolic stability, and binding affinity to biological targets. These features make it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H15F2NO |
|---|---|
Peso molecular |
191.22 g/mol |
Nombre IUPAC |
3,3-difluoro-2,2,6,6-tetramethylpiperidin-4-one |
InChI |
InChI=1S/C9H15F2NO/c1-7(2)5-6(13)9(10,11)8(3,4)12-7/h12H,5H2,1-4H3 |
Clave InChI |
HYQUVXLUXPLGTH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C(C(N1)(C)C)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B11790581.png)

![4-Cyclopropyl-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11790590.png)



![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid](/img/structure/B11790601.png)



![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B11790624.png)

